Ethyl 4,5-dichloro-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 4,5-dichloro-3-methylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions, a methyl group at the 3 position, and an ethyl ester group at the 2 position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dichloro-3-methylthiophene-2-carboxylate can be achieved through various methods. One common approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dichloro-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,5-dichloro-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 4,5-dichloro-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the ester group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,5-dibromothiophene-3-carboxylate: Similar structure with bromine atoms instead of chlorine.
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester group.
Ethyl 4-chloro-3-methylthiophene-2-carboxylate: Similar structure with only one chlorine atom.
Uniqueness
This compound is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the ethyl ester group and the dichloro substitution pattern makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8Cl2O2S |
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Molecular Weight |
239.12 g/mol |
IUPAC Name |
ethyl 4,5-dichloro-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H8Cl2O2S/c1-3-12-8(11)6-4(2)5(9)7(10)13-6/h3H2,1-2H3 |
InChI Key |
DORJGEZIYHRDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)Cl)Cl)C |
Origin of Product |
United States |
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